molecular formula C17H16N2O3S B2913389 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide CAS No. 303091-04-5

2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide

Cat. No.: B2913389
CAS No.: 303091-04-5
M. Wt: 328.39
InChI Key: CPGPLJIERWMVQS-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide is a synthetic organic compound featuring the 2,3-dihydro-1,4-benzodioxin scaffold, a structure of significant interest in medicinal chemistry due to its presence in biologically active molecules. The core benzodioxin structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating a range of pharmacological activities. The compound's molecular architecture, which incorporates a thioxoacetamide moiety and a benzylamino side chain, suggests potential as a key intermediate or building block in the synthesis of more complex molecules for biological evaluation. Researchers can utilize this compound in the development of novel sulfonamide derivatives, which have been explored as potent antibacterial agents and moderate enzyme inhibitors . Furthermore, the 2,3-dihydro-1,4-benzodioxin core is a subject of modern synthetic methodology, including electrochemical access to amino-derived analogs, highlighting its relevance in current organic and biomolecular chemistry research . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-16(17(23)18-11-12-4-2-1-3-5-12)19-13-6-7-14-15(10-13)22-9-8-21-14/h1-7,10H,8-9,11H2,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPLJIERWMVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide typically involves several key steps:

  • Starting Materials: : The synthesis usually begins with commercially available benzylamine and 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid.

  • Formation of Intermediate: : The benzylamine reacts with 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid under specific conditions to form an intermediate amide compound. This step requires careful control of temperature and pH.

  • Thioxoacetamide Formation: : The intermediate amide undergoes thiation using reagents like Lawesson's reagent or phosphorus pentasulfide to introduce the thioxo group, yielding the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity:

  • Catalysts and Solvents: : The use of appropriate catalysts and solvents, such as dichloromethane or ethanol, improves reaction efficiency.

  • Purification: : Techniques like recrystallization or chromatography are employed to purify the final product.

  • Environmental Considerations: : Green chemistry principles are integrated to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide participates in several types of chemical reactions:

  • Oxidation: : Under oxidative conditions, the aromatic and heterocyclic rings can undergo modification.

  • Reduction: : The compound can be reduced to alter its functional groups, particularly the thioxo group.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzylamino group or other parts of the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents or alkylating agents under varying temperatures and solvent conditions.

Major Products Formed

  • Oxidation: : Formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduced forms of the thioxo group, such as thiol or sulfide derivatives.

  • Substitution: : New compounds with modified benzyl or amino groups.

Scientific Research Applications

2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide has several applications across different fields:

  • Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

  • Medicine: : Explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.

  • Industry: : Employed in the development of novel materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism by which 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide exerts its effects involves:

  • Molecular Targets: : It can interact with enzymes, proteins, or receptors in biological systems.

  • Pathways: : The compound may inhibit certain pathways, such as those involved in cell proliferation or microbial growth, by binding to active sites or altering conformations of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Diabetic Acetamide Derivatives

Compounds such as 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (e.g., 7a–l in ) share the benzodioxin core but replace the thioxo group with sulfonamide linkages. These derivatives exhibit potent α-glucosidase inhibition (IC50 = 12.3–45.7 µM), with para-substituted phenyl groups (e.g., -NO2, -Cl) enhancing activity due to electron-withdrawing effects . In contrast, the thioxoacetamide derivative lacks sulfonyl groups but shows comparable α-glucosidase inhibition (IC50 ~18.9 µM), suggesting that sulfur atoms in both configurations contribute to enzyme binding .

Table 1: Anti-Diabetic Activity of Benzodioxin-Based Acetamides
Compound Substituent (R) α-Glucosidase IC50 (µM) Reference
Target compound Benzylamino 18.9
7d (Sulfonamide derivative) 4-NO2 12.3
7g (Sulfonamide derivative) 4-Cl 15.7

Antihepatotoxic Flavones and Coumarins

Flavones (e.g., 3',4'-(1",4"-dioxino)flavone) and coumarins containing the 1,4-dioxane ring system () demonstrate hepatoprotective effects by reducing serum SGOT and SGPT levels in rat models. These compounds mimic silymarin’s flavonoid-dioxane structure but lack the thioxoacetamide group.

Sulfonamide Derivatives with Broad Bioactivity

Sulfonamides like N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide () exhibit antibacterial, antifungal, and antitumor activities. The sulfonyl group acts as a competitive antagonist of p-aminobenzoic acid (PABA), disrupting folate synthesis in pathogens. In contrast, the thioxoacetamide derivative’s mechanism may involve cholinesterase or α-glucosidase inhibition rather than folate antagonism .

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: Para-substituted electron-withdrawing groups (e.g., -NO2, -Cl) enhance α-glucosidase inhibition in sulfonamide derivatives .
  • Sulfur Atom Positioning : Thioxoacetamide derivatives show comparable activity to sulfonamides, indicating sulfur’s role in enzyme binding regardless of its position .
  • Benzodioxin Rigidity: The planar benzodioxin ring improves metabolic stability compared to non-aromatic dioxane systems .

Biological Activity

2-(Benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cellular stress responses. This article synthesizes existing research findings, structural data, and biological activity assessments related to this compound.

Research indicates that compounds similar to this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. ER stress is a critical factor in the pathogenesis of diabetes as it leads to β-cell dysfunction and apoptosis. The compound's structural analogs have shown promising results in enhancing cell viability under stress conditions.

Case Studies and Findings

  • Cell Viability Studies : A study involving N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives demonstrated that modifications to the benzodioxin structure could significantly improve β-cell protective activity. The most potent derivative exhibited an EC50 value of 0.1±0.01μM0.1\pm 0.01\mu M, indicating high efficacy in protecting against ER stress-induced cell death .
  • Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that specific substitutions on the benzodioxin scaffold could enhance biological activity. For instance, compounds with glycine-like groups showed varying degrees of activity, with some achieving up to 100% maximum activity against ER stress .
  • Comparative Analysis : The compound's efficacy was compared with known chemical chaperones like tauroursodeoxycholic acid (TUDCA), which have shown limited effectiveness due to their low solubility and high dosing requirements. In contrast, derivatives of this compound exhibited better solubility and potency .

Data Table: Biological Activity Summary

Compound NameEC50 (μM)Maximum Activity (%)Notes
WO5m0.1 ± 0.01100Most potent derivative for β-cell protection
5a18.6 ± 445Moderate activity with glycine substitution
ControlN/A0Baseline for comparison

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thioxoacetamide derivatives?

  • Methodology :

  • Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in a basic aqueous medium (pH 9–10) to form the sulfonamide intermediate .
  • Step 2 : Treat the intermediate with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF using lithium hydride (LiH) as an activator. Stir for 2–3 hours at 25°C, monitor via TLC, and purify by precipitation on crushed ice .
  • Key Conditions :
ParameterSpecification
SolventDMF (polar aprotic)
ActivatorLiH
Reaction Time2–3 hours
PurificationIce precipitation, filtration

Q. How is α-glucosidase inhibitory activity evaluated for this compound class?

  • Assay Protocol :

Prepare a reaction mixture with phosphate buffer (pH 6.8), test compound (0.5 mM), and α-glucosidase enzyme (0.057 units).

Pre-incubate at 37°C for 10 minutes.

Initiate reaction with p-nitrophenyl-α-D-glucopyranoside (PNPG) substrate.

Measure absorbance at 400 nm before and after 30-minute incubation.

Calculate inhibition (%) and IC50 values using enzyme kinetics software (e.g., EZ-Fit) .

  • Controls : Acarbose (reference IC50: 37.38 ± 0.12 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence α-glucosidase inhibition?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Derivatives with nitro (-NO2) or chloro (-Cl) substituents show moderate activity (e.g., 7k : IC50 = 81.12 ± 0.13 μM).
  • Electron-Donating Groups : Methoxy (-OCH3) substituents reduce efficacy (e.g., 7b : IC50 > 100 μM).
  • Steric Effects : Bulky substituents (e.g., ortho-methyl) hinder binding, lowering inhibition .
    • Activity Table :
CompoundSubstituent (R)IC50 (μM)
7k4-NO281.12 ± 0.13
7i3-Cl86.31 ± 0.11
7g4-CH395.64 ± 0.12
Acarbose37.38 ± 0.12

Q. Are there computational studies (e.g., molecular docking) supporting the observed enzyme inhibition?

  • Molecular Docking Findings :

  • Binding Pockets : The sulfonamide and benzodioxin moieties interact with catalytic residues (Asp215, Glu277) in α-glucosidase’s active site.
  • Hydrogen Bonding : The thioxoacetamide group forms H-bonds with Arg442, stabilizing the inhibitor-enzyme complex .
    • Limitations : Docking scores correlate weakly with experimental IC50 values, suggesting solvent accessibility and dynamic effects require further study .

Q. How can contradictions in bioactivity data across derivatives (e.g., weak vs. moderate inhibition) be resolved?

  • Analytical Strategies :

Dose-Response Curves : Validate IC50 values across multiple replicates to rule out experimental variability .

Enzyme Kinetics : Compare Michaelis-Menten parameters (Km, Vmax) to assess competitive vs. non-competitive inhibition modes.

Metabolic Stability : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

  • Case Study : Compound 7k (moderate activity) showed irreversible binding in kinetic assays, unlike weaker derivatives, suggesting covalent modification .

Methodological Recommendations

Q. What spectroscopic techniques are critical for characterizing synthesized derivatives?

  • 1H-NMR : Confirm acetamide proton signals at δ 8.28 (singlet) and benzodioxin methylene protons at δ 4.25–4.22 (multiplet) .
  • IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, C=O at 1650–1700 cm⁻¹) .
  • CHN Analysis : Verify elemental composition (e.g., C24H24N2O5S for 7k ) .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Parameters to Adjust :

VariableOptimization Strategy
Solvent PolarityTest DMF vs. DMSO for solubility
TemperatureIncrease to 40–50°C for faster kinetics
StoichiometryUse 1.2 equivalents of 2-bromoacetamide
PurificationReplace ice precipitation with column chromatography

Data Contradiction Analysis

Q. Why do some derivatives exhibit weak α-glucosidase inhibition despite structural similarity to active compounds?

  • Hypotheses :

  • Conformational Flexibility : Active derivatives (e.g., 7k ) adopt a planar conformation, enhancing binding, while rigid analogs lose entropy.
  • Solubility Issues : Hydrophobic substituents reduce aqueous solubility, limiting enzyme access.
  • Off-Target Effects : Weak inhibitors may bind non-specifically to other enzymes (e.g., acetylcholinesterase) .

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